molecular formula C11H12N2O4 B12569899 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate CAS No. 194670-55-8

2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate

Cat. No.: B12569899
CAS No.: 194670-55-8
M. Wt: 236.22 g/mol
InChI Key: WOESUFOGASZCTM-UHFFFAOYSA-N
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Description

2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate is a chemical compound known for its unique structure and properties. It features a diazonium group attached to an ethenolate moiety, with a 2,4,6-trimethoxyphenyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of 2,4,6-trimethoxyphenylacetonitrile with nitrous acid, which leads to the formation of the diazonium salt. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium intermediate .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate can undergo various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, forming azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The trimethoxyphenyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate: Known for its unique reactivity due to the presence of the diazonium group.

    2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethan-1-olate: Similar structure but with an ethanolate moiety instead of ethenolate.

    2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-ol: Contains a hydroxyl group instead of the ethenolate moiety.

Uniqueness

This compound is unique due to its combination of the diazonium group and the trimethoxyphenyl substituent. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .

Properties

CAS No.

194670-55-8

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-diazo-1-(2,4,6-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H12N2O4/c1-15-7-4-9(16-2)11(8(14)6-13-12)10(5-7)17-3/h4-6H,1-3H3

InChI Key

WOESUFOGASZCTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=[N+]=[N-])OC

Origin of Product

United States

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